molecular formula C19H23N3O2 B2570966 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea CAS No. 1796970-77-8

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea

Cat. No.: B2570966
CAS No.: 1796970-77-8
M. Wt: 325.412
InChI Key: FFHLAOAAIQACNV-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyrrolidine moiety attached to a phenyl ring, and a tolyl group linked to a urea functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxypyrrolidine Moiety: This step involves the reaction of a suitable pyrrolidine derivative with a methoxy group donor under controlled conditions.

    Attachment to the Phenyl Ring: The methoxypyrrolidine moiety is then attached to a phenyl ring through a substitution reaction, often using a halogenated phenyl derivative as the starting material.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea linkage, resulting in the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or tolyl rings are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine moiety may play a crucial role in binding to these targets, while the urea linkage can facilitate interactions with other molecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea can be compared with other similar compounds, such as:

    1-(4-(3-Hydroxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea: This compound has a hydroxyl group instead of a methoxy group, which can affect its chemical properties and biological activities.

    1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(p-tolyl)urea: The position of the tolyl group is different, which can influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14-4-3-5-16(12-14)21-19(23)20-15-6-8-17(9-7-15)22-11-10-18(13-22)24-2/h3-9,12,18H,10-11,13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHLAOAAIQACNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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